![molecular formula C19H12ClN3O2S B14209191 1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl- CAS No. 830320-63-3](/img/structure/B14209191.png)
1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including a nitro group, a phenyl group, and a chlorophenylthio group, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl- typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material. This process may involve the use of nitro as a leaving group or other substituents like fluoro or hydroxyl groups.
Introduction of Functional Groups: The chlorophenylthio and nitro groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, can be employed to achieve efficient synthesis with minimal byproducts .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields the corresponding amino derivative.
Substitution: Substitution of the chlorophenylthio group can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole: The parent compound without the additional functional groups.
4-Chlorophenylthio-1H-Indazole: Similar structure but lacks the nitro group.
6-Nitro-1H-Indazole: Similar structure but lacks the chlorophenylthio group.
Uniqueness
1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl- is unique due to the presence of both the nitro and chlorophenylthio groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential as a bioactive molecule and its versatility in chemical synthesis .
Propriétés
Numéro CAS |
830320-63-3 |
|---|---|
Formule moléculaire |
C19H12ClN3O2S |
Poids moléculaire |
381.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)sulfanyl-6-nitro-1-phenylindazole |
InChI |
InChI=1S/C19H12ClN3O2S/c20-13-6-8-16(9-7-13)26-19-11-15(23(24)25)10-18-17(19)12-21-22(18)14-4-2-1-3-5-14/h1-12H |
Clé InChI |
HECSLCYCLXSTHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=CC(=C3)[N+](=O)[O-])SC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


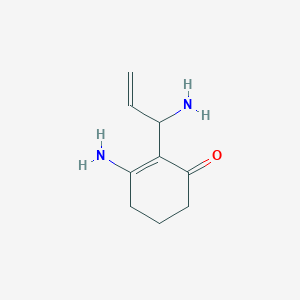
![5-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14209117.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyridine](/img/structure/B14209119.png)
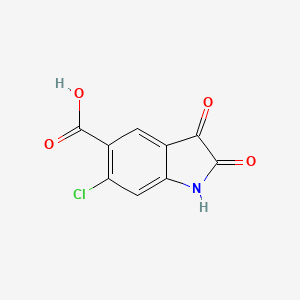
![1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14209127.png)
![3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one](/img/structure/B14209130.png)
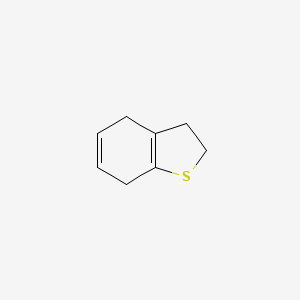
![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]](/img/structure/B14209147.png)
![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)
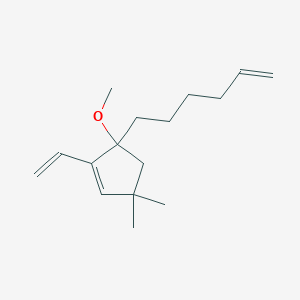
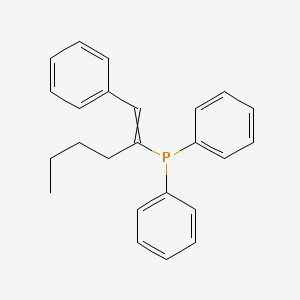
![Diselenide, bis[(2-fluorophenyl)methyl]](/img/structure/B14209163.png)
![1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]-](/img/structure/B14209170.png)
![(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid](/img/structure/B14209177.png)
